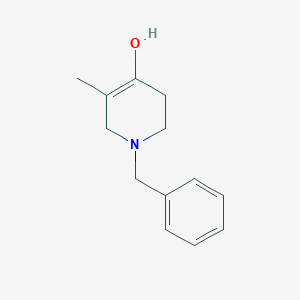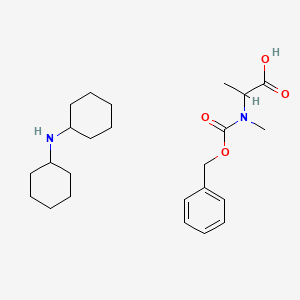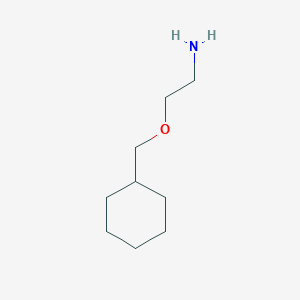
1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol
Vue d'ensemble
Description
“1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol” is a chemical compound with the molecular formula C13H17NO . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzyl group attached to a tetrahydropyridin ring, which also has a methyl group and a hydroxyl group . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 203.28 . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.47, indicating its lipophilicity . Its water solubility is 0.899 mg/ml .Applications De Recherche Scientifique
Chemical Synthesis and Structure Analysis
- Research has detailed the synthesis of 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol derivatives and analyzed their structures, showcasing their importance in organic chemistry. For instance, the synthesis and X-ray structure of functionalized proline mimics involving this compound have been explored, indicating its utility in creating structurally specific compounds (Gardiner & Abell, 2004). Moreover, studies on the synthesis and stereochemistry of 3-Hydroxy-1,2,3,6-tetrahydropyridines also involve this compound, underlining its role in the creation of fine organic synthesis and potentially antiviral compounds (Grishina et al., 2005).
Biological Activities and Pharmacological Potential
- Investigations into the biological activities of 1,2,3,6-Tetrahydropyridines, including derivatives of this compound, have shown potential in various pharmacological domains. For instance, certain synthesized compounds with this structure have exhibited anti-inflammatory, analgesic, hyperglycemic, and hypoglycemic activities, underscoring their medicinal significance (Rao et al., 1995). Additionally, the synthesis of certain analogues of this compound has been aimed at evaluating their antibacterial activity, demonstrating the compound's broader applicability in medicinal chemistry (Sawant & Bhatia, 2008).
Catalysis and Reaction Kinetics
- The compound's derivatives have been central to studies focusing on reaction kinetics and catalysis. For example, research on the hydrogenation of certain derivatives over a Pt/C catalyst and the influence of solvents and reaction conditions on this process highlights the compound's relevance in understanding reaction mechanisms and optimizing industrial processes (Jelčić et al., 2016). Furthermore, studies on the catalytic hydrogenation process of certain derivatives, focusing on catalyst screening and finding optimal reaction conditions, also emphasize the compound's importance in industrial chemistry and process optimization (Samardžić & Zrnčević, 2012).
Mécanisme D'action
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Mode of Action
Thps have been found to possess biologically active properties, and their pharmacological activities have been determined .
Pharmacokinetics
The molecule’s lipophilicity, gi absorption, and bbb permeant properties are high, suggesting good bioavailability .
Propriétés
IUPAC Name |
1-benzyl-5-methyl-3,6-dihydro-2H-pyridin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDVWHREPWIIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCN(C1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192466 | |
| Record name | 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2007909-75-1 | |
| Record name | 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007909-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3114168.png)

![3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B3114179.png)

![Benzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B3114187.png)

![5,8-Dihydroindolo[2,3-c]carbazole](/img/structure/B3114201.png)

![Spiro[3.3]heptane-2,6-dione](/img/structure/B3114226.png)


![1-(2-Methylbenzo[d]thiazol-5-yl)ethanone](/img/structure/B3114241.png)
